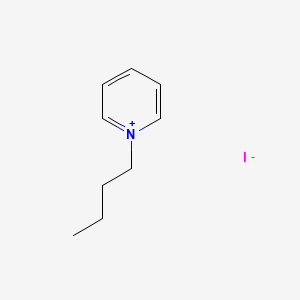

1-Butylpyridinium iodide

Übersicht

Beschreibung

1-Butylpyridinium iodide is a pyridinium-based ionic liquid with the chemical formula C₉H₁₄IN and a molecular weight of 263.12 g/mol . It is a type of ionic liquid composed of a pyridinium cation and an iodide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .

Wirkmechanismus

Target of Action

1-Butylpyridinium iodide is a type of ionic liquid, which is often used in laboratory settings and in the manufacture of substances . .

Mode of Action

It has been used as a catalyst in chemical reactions

Result of Action

This compound has been used as a catalyst in the synthesis of 2-Aminobenzoxazoles . The catalyst can be easily recycled and reused with similar efficacies for at least four cycles . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the biodegradability of 1-butylpyridinium salts can be significantly increased by the incorporation of an octyl sulfate counter ion . This suggests that the action of this compound can be modified by changing its chemical environment.

Vorbereitungsmethoden

The synthesis of 1-butylpyridinium iodide typically involves the alkylation of pyridine with an alkyl halide. The general synthetic route includes the following steps :

Quaternization Reaction: Pyridine is reacted with 1-iodobutane to form this compound. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Butylpyridinium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired transformation.

Photochemical Reactions: It can also participate in photochemical reactions, such as the conversion of 1-butylpyridinium bromide into other compounds under irradiation.

Common reagents used in these reactions include potassium carbonate, various nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butylpyridinium iodide has a wide range of applications in scientific research, including :

Chemistry: It is used as a solvent and catalyst in various organic reactions due to its excellent solvation properties and stability.

Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.

Industry: It is used in the development of advanced materials, such as ion gels and electrolytes for batteries and fuel cells.

Vergleich Mit ähnlichen Verbindungen

1-Butylpyridinium iodide can be compared with other pyridinium-based ionic liquids, such as 1-butylpyridinium bromide, 1-butylpyridinium chloride, and 1-butylpyridinium hexafluorophosphate . These compounds share similar properties but differ in their anions, which can influence their solubility, reactivity, and applications. For example, 1-butylpyridinium hexafluorophosphate is known for its high thermal stability and low viscosity, making it suitable for specific industrial applications .

Biologische Aktivität

1-Butylpyridinium iodide (BuPyI) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including catalysis, biochemistry, and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the molecular formula and is characterized by its ionic nature, which influences its solubility and interaction with biological systems. The compound exhibits unique properties that make it suitable for various applications, particularly in biochemical contexts.

Biological Activity Overview

This compound has been studied for its effects on enzyme inhibition, cytotoxicity, and as a potential catalyst in organic reactions. Key findings from recent research include:

- Enzyme Inhibition : Studies indicate that BuPyI can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibitory potential was measured using IC50 values, which reflect the concentration required to inhibit 50% of enzyme activity. For BuPyI, IC50 values were found to be comparable to known inhibitors like Aldicarb, suggesting significant biological activity .

- Cytotoxicity : The cytotoxic effects of BuPyI have been evaluated against various cell lines. Research indicates that while some ionic liquids exhibit high toxicity, BuPyI demonstrates moderate cytotoxicity, making it a candidate for further investigation in drug development .

- Photoredox Catalysis : As a catalyst in photoredox reactions, BuPyI has shown effectiveness in facilitating C-C bond formation. This application highlights its role in synthetic chemistry and potential pharmaceutical synthesis .

Table 1: Enzyme Inhibition Potency of this compound

This table summarizes the comparative IC50 values indicating the potency of various compounds as enzyme inhibitors.

Table 2: Cytotoxicity of this compound

This table presents cytotoxicity data for BuPyI against different cancer cell lines.

Study on Enzyme Inhibition

A study conducted by researchers explored the inhibitory effects of various pyridinium-based ionic liquids on AChE. It was found that BuPyI exhibited a significant inhibitory effect with an IC50 value of approximately 5 mM, comparable to established inhibitors. This suggests that BuPyI could serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

Photoredox Catalysis Application

In another study focused on organic synthesis, BuPyI was utilized as a catalyst for C-C bond formation through photoredox processes. The results indicated that BuPyI could facilitate these reactions efficiently while being recyclable for multiple cycles without significant loss of activity. This property enhances its appeal for sustainable chemical processes .

Eigenschaften

IUPAC Name |

1-butylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBAAMDKQPYKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049366 | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-81-7 | |

| Record name | Pyridinium, 1-butyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGE3E20N7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-butylpyridinium iodide a suitable catalyst? What is known about its catalytic mechanism?

A1: this compound acts as a heterocyclic ionic liquid catalyst. While the exact mechanism can vary depending on the reaction, it often involves the activation of benzylic C-H bonds [, ]. This activation facilitates reactions such as oxidative coupling with azoles [], oxidative amination of benzoxazoles [], and oxidative esterification with carboxylic acids []. The ionic nature of this compound contributes to its catalytic activity by stabilizing intermediates and facilitating reactions.

Q2: What are the advantages of using this compound as a catalyst compared to other catalysts?

A2: A significant advantage of this compound is its reusability. Studies have shown its effectiveness over several reaction cycles without significant loss of catalytic activity [, , ]. This reusability contributes to its green chemistry profile, minimizing waste and increasing cost-effectiveness. Additionally, many of the reactions catalyzed by this compound proceed efficiently under mild conditions, including room temperature [], further enhancing its appeal as an environmentally friendly catalyst.

Q3: Besides its catalytic activity, has this compound been explored for other applications?

A3: Yes, this compound has shown interesting electronic properties. It forms a crucial component in the construction of unimolecular rectifiers [, , ]. When incorporated into a Langmuir-Blodgett monolayer sandwiched between gold electrodes, 2,6-di[dibutylamino-phenylvinyl]-1-butylpyridinium iodide exhibits rectification behavior [, ]. This phenomenon is attributed to the asymmetric structure of the molecule and the interplay between its ground and excited electronic states []. The reverse charge transfer between the iodide ion and the pyridinium ring contributes to the observed rectification []. This behavior makes this compound and its derivatives promising candidates for molecular electronic devices [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.